

Best practices for storing and handling ER-000444793 to maintain activity

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Compound of Interest

Compound Name: ER-000444793

Cat. No.: B1671604

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Technical Support Center: ER-000444793

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling **ER-000444793** to maintain its activity. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **ER-000444793** and what is its mechanism of action?

ER-000444793 is a potent small molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening.^{[1][2]} Its mechanism of action is independent of Cyclophilin D (CypD), a common target for other mPTP inhibitors like Cyclosporin A.^{[1][2][3][4]} This makes **ER-000444793** a valuable tool for studying mPTP biology and its role in various disease models, particularly when seeking to avoid the immunosuppressive and other off-target effects associated with CypD inhibitors.^{[5][6]}

Q2: What are the recommended storage conditions for **ER-000444793**?

To ensure the long-term stability and activity of **ER-000444793**, it is crucial to adhere to the following storage guidelines. These recommendations cover both the powdered form of the compound and stock solutions.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	Up to 3 years	Protect from moisture.
4°C	Up to 2 years	For shorter-term storage.	
In Solvent (e.g., DMSO)	-80°C	Up to 2 years	Recommended for long-term storage of stock solutions.
-20°C	Up to 1 year	Suitable for shorter-term storage of stock solutions.	

Q3: How should I prepare a stock solution of **ER-000444793**?

ER-000444793 is insoluble in water and ethanol. It is recommended to use fresh, anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can reduce the solubility of the compound.

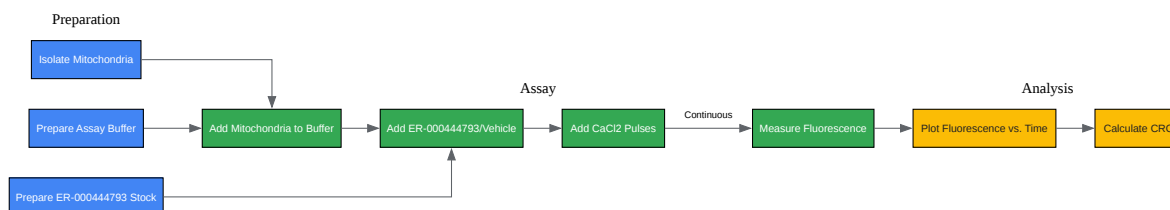
Experimental Protocols & Workflows

A key application for **ER-000444793** is in assays that measure the function of the mitochondrial permeability transition pore. Below are detailed methodologies for two common experiments.

Calcium Retention Capacity (CRC) Assay with Isolated Mitochondria

This assay determines the amount of calcium that mitochondria can sequester before the mPTP opens.

Experimental Workflow:



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Caption: Workflow for Calcium Retention Capacity (CRC) Assay.

Methodology:

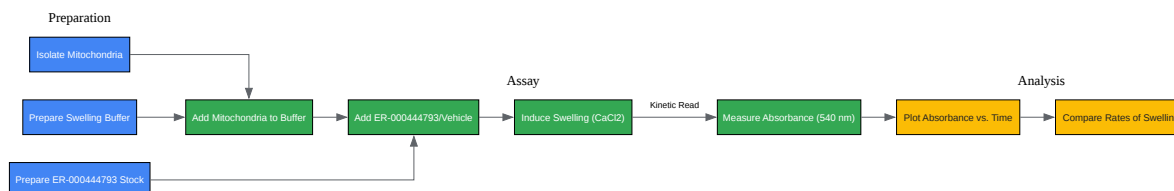
- Mitochondrial Isolation: Isolate mitochondria from cells or tissue using differential centrifugation.[7] Ensure all steps are performed at 4°C to maintain mitochondrial integrity.
- Assay Buffer Preparation: Prepare an appropriate assay buffer. A common composition is 125 mM KCl, 10 mM Tris-MOPS, 10 mM glutamate, 2.5 mM malate, 1 mM Pi, and 10 µM EGTA, pH 7.25.
- Compound Preparation: Prepare a stock solution of **ER-000444793** in fresh, anhydrous DMSO.
- Assay Performance:
 - Add isolated mitochondria (typically 0.5 mg/mL) to the assay buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N).[8]
 - Add **ER-000444793** or vehicle (DMSO) to the mitochondrial suspension and incubate for a short period.

- Sequentially add known amounts of CaCl_2 (e.g., 10 μM pulses) every 60-90 seconds.
- Continuously monitor the extra-mitochondrial calcium concentration using a fluorometer.
- Data Analysis: The opening of the mPTP is indicated by a sharp and sustained increase in extra-mitochondrial calcium fluorescence. The total amount of calcium added before this event is the calcium retention capacity.

Mitochondrial Swelling Assay

This assay directly visualizes the consequence of mPTP opening – the swelling of the mitochondrial matrix – by measuring changes in light absorbance.

Experimental Workflow:



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Caption: Workflow for Mitochondrial Swelling Assay.

Methodology:

- Mitochondrial Isolation: As with the CRC assay, begin with freshly isolated, healthy mitochondria.

- Swelling Buffer Preparation: A typical swelling buffer contains 120 mM KCl, 10 mM Tris-HCl, and 5 mM KH₂PO₄, pH 7.4.[\[9\]](#)
- Compound Preparation: Use a stock solution of **ER-000444793** in anhydrous DMSO.
- Assay Performance:
 - Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5-1.0 mg/mL.
 - Add **ER-000444793** or vehicle control and incubate.
 - Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 200-500 μM).[\[10\]](#)[\[11\]](#)
 - Immediately begin monitoring the decrease in absorbance at 540 nm over time using a spectrophotometer.
- Data Analysis: A decrease in absorbance at 540 nm indicates mitochondrial swelling. The rate and extent of this decrease can be compared between different experimental conditions.

Troubleshooting Guide

Q4: I am not observing any inhibitory effect of **ER-000444793** in my assay. What could be the problem?

Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:

- Compound Integrity:
 - Storage: Confirm that the compound has been stored correctly (see Q2). Improper storage can lead to degradation.
 - Solubility: Ensure the stock solution was prepared in fresh, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility and effectiveness of the compound. Prepare a fresh stock solution if in doubt.

- Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution. Aliquoting the stock solution upon preparation is highly recommended.
- Experimental Conditions:
 - Mitochondrial Health: The quality of the isolated mitochondria is critical. Poorly coupled or damaged mitochondria may already have a compromised inner membrane, masking the effects of an mPTP inhibitor. Assess mitochondrial integrity using respirometry or by checking for cytochrome c release.[\[12\]](#)
 - Assay Sensitivity: The concentration of the inducer (e.g., CaCl_2) may be too high, causing rapid and overwhelming mPTP opening that is difficult to inhibit. Try titrating the inducer to a lower concentration.
 - Incubation Time: Ensure sufficient pre-incubation time with **ER-000444793** before adding the mPTP inducer to allow for the compound to interact with the mitochondria.

Q5: I am observing a decrease in mitochondrial respiration after adding **ER-000444793**. Is this expected?

While the primary target of **ER-000444793** is the mPTP, high concentrations of any compound can have off-target effects. If you observe a significant impact on basal mitochondrial respiration, consider the following:

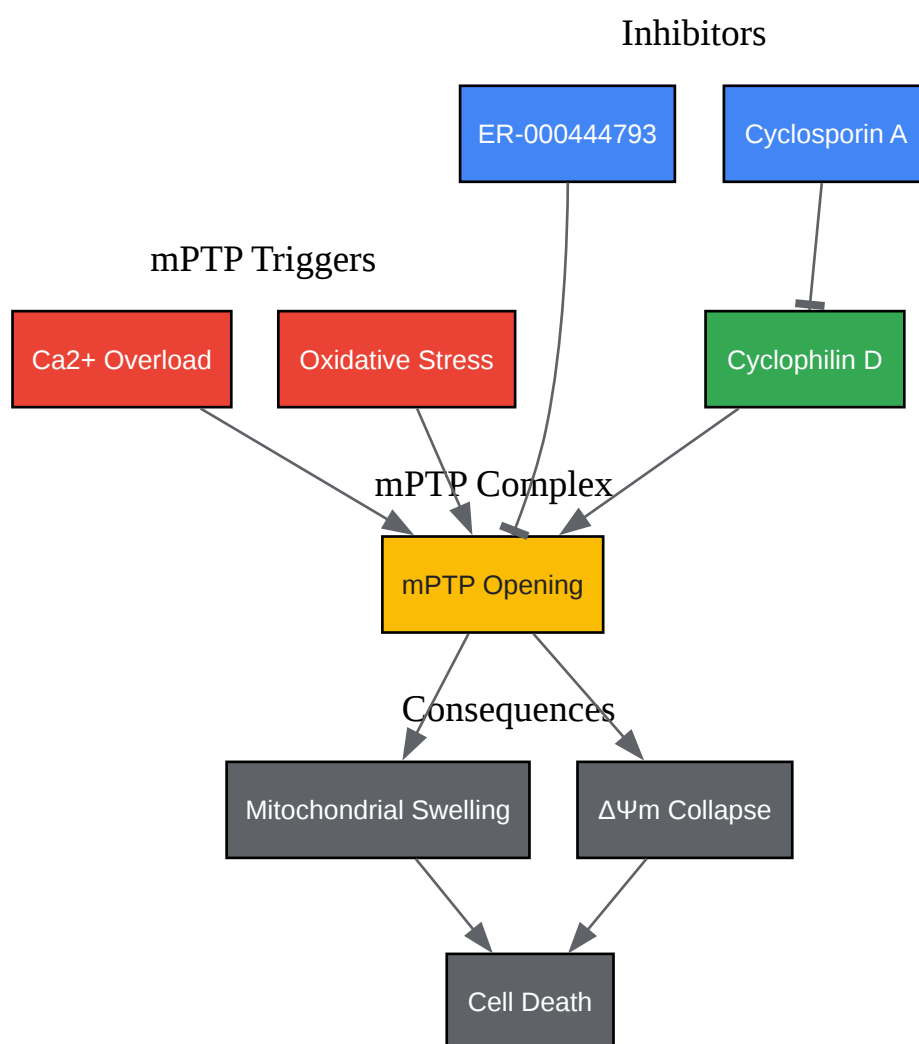
- Concentration: You may be using too high a concentration of **ER-000444793**. Perform a dose-response experiment to determine the optimal concentration that inhibits mPTP opening without affecting respiration.
- Purity: Ensure the purity of your **ER-000444793**. Impurities could be responsible for the observed effects on respiration.

Q6: My control mPTP inhibitor, Cyclosporin A, is working, but **ER-000444793** is not. Why might this be?

This scenario points towards a potential issue with the specific mechanism of mPTP opening in your experimental system.

- CypD-Independence: **ER-000444793** is a CypD-independent inhibitor, whereas Cyclosporin A acts by inhibiting CypD.^{[1][2][3][4]} It is possible that in your specific model, the mPTP opening is predominantly CypD-dependent.
- Experimental Model: The specific composition and regulation of the mPTP can vary between different tissues and cell types.

Signaling Pathway:



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Caption: Simplified signaling pathway of mPTP opening and inhibition.

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